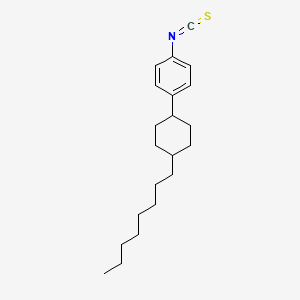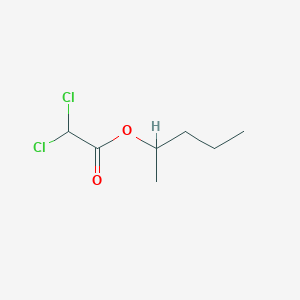
1-Methylbutyl dichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylbutyl dichloroacetate is an organic compound belonging to the ester family. Esters are characterized by their carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group
准备方法
Synthetic Routes and Reaction Conditions
1-Methylbutyl dichloroacetate can be synthesized through the esterification reaction between 1-methylbutanol and dichloroacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
1-Methylbutyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 1-methylbutanol and dichloroacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Methylbutanol and dichloroacetic acid.
Reduction: 1-Methylbutanol.
Substitution: Substituted dichloroacetates depending on the nucleophile used.
科学研究应用
1-Methylbutyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of cancer research
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 1-methylbutyl dichloroacetate involves its interaction with various molecular targets. One of the primary targets is the enzyme pyruvate dehydrogenase kinase, which is inhibited by the compound . This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation and altering cellular metabolism. The compound’s effects on cellular pathways are being studied for their potential therapeutic benefits, particularly in cancer treatment .
相似化合物的比较
1-Methylbutyl dichloroacetate can be compared with other esters and dichloroacetates:
Similar Compounds: Ethyl acetate, methyl butyrate, and other esters.
Uniqueness: The presence of the dichloroacetate moiety imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other esters.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, particularly in the context of therapeutic development.
属性
CAS 编号 |
90380-55-5 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC 名称 |
pentan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-3-4-5(2)11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
BSBLGRPLLFXELO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)OC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



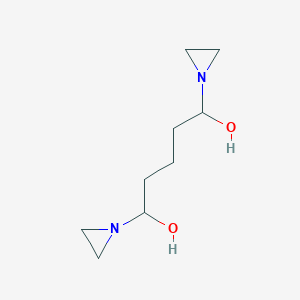
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
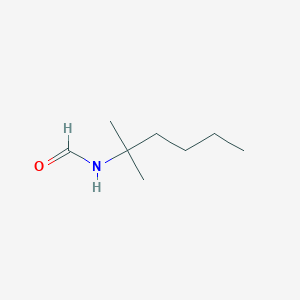
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
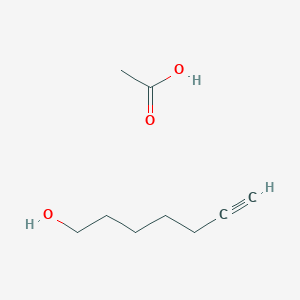
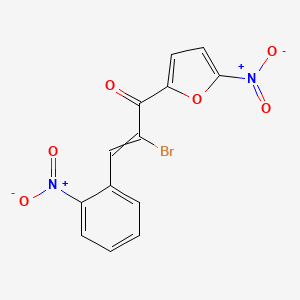
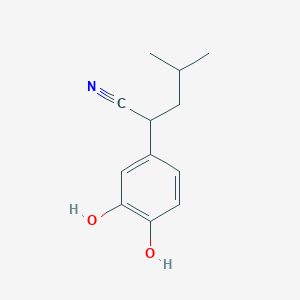
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
